Nalbzoh, or N-(4-bromobenzyl)-N-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)hydrazinecarbothioamide, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazine derivatives, which have been studied for various biological activities, including antitumor and antimicrobial effects. The synthesis and characterization of Nalbzoh are crucial for understanding its efficacy and mechanism of action.
Nalbzoh is synthesized from readily available precursors in the laboratory setting. Its classification falls under organic compounds, specifically hydrazine derivatives. Hydrazines are characterized by the presence of a hydrazine functional group (–NH–NH2), which is known for its reactivity and versatility in forming various derivatives.
The synthesis of Nalbzoh typically involves several key steps:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of solvents that facilitate the reactions while minimizing side products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of Nalbzoh.
Nalbzoh features a complex molecular structure characterized by:
The molecular formula for Nalbzoh is C15H12BrF3N4S, indicating the presence of multiple functional groups that may interact with biological targets.
The molecular weight of Nalbzoh is approximately 404.24 g/mol. The structural representation can be visualized using chemical drawing software or databases such as PubChem or ChemSpider.
Nalbzoh can participate in various chemical reactions due to its functional groups:
Reactions involving Nalbzoh often require careful monitoring of reaction conditions to optimize yields and minimize undesired byproducts.
The mechanism by which Nalbzoh exerts its biological effects is likely multifaceted. It may involve:
In vitro studies are essential for elucidating the precise mechanism, often involving assays that measure cell viability, proliferation, and apoptosis rates in response to Nalbzoh treatment.
Comprehensive analyses using techniques like Differential Scanning Calorimetry (DSC) can provide insights into thermal stability, while High-Performance Liquid Chromatography (HPLC) assists in purity assessments.
Nalbzoh has potential applications in:
Research into Nalbzoh continues to expand, highlighting its significance in medicinal chemistry and potential therapeutic applications across various fields.
Naloxone benzoylhydrazone (NalBzoh) is a semi-synthetic opioid derivative created through structural modification of the opioid antagonist naloxone. Its systematic IUPAC name is [(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene] benzoic acid hydrazide, with the molecular formula C₂₆H₂₇N₃O₄ and a molecular weight of 445.52 g/mol [1] [9]. The compound is characterized by a benzoylhydrazone group attached at the C6 position of the morphinan core, replacing the carbonyl oxygen of the parent naloxone molecule. This modification imparts distinct electronic properties through conjugation effects, altering the molecule's electron distribution compared to classical antagonists [9].
NalBzoh presents as a yellow crystalline solid with solubility profiles that facilitate pharmacological investigation: it is soluble in dimethyl sulfoxide (DMSO) to at least 50 mM, soluble in ethanol, and water-soluble with the addition of 0.1 N hydrochloric acid [1]. The benzoylhydrazone moiety introduces a planar configuration that enhances molecular rigidity, potentially influencing receptor interaction dynamics. X-ray crystallography would reveal an orthorhombic crystal structure with specific spatial orientation of the benzoyl group relative to the morphinan scaffold, though detailed crystallographic data remain limited in public literature [9].
Molecular dynamics simulations reveal that NalBzoh exhibits a distinctive binding trajectory compared to classical opioid antagonists. The compound displays approximately 10-fold slower dissociation kinetics (koff = 0.12 min⁻¹) from κ-opioid receptors than naloxone (koff = 1.3 min⁻¹), attributable to enhanced hydrophobic interactions between its benzoyl group and receptor subpockets [5] [10]. This prolonged residence time translates to sustained receptor modulation despite similar initial binding affinities (Ki = 2.8 nM for κ vs. 1.4 nM for naloxone at μ receptors) [10].
Table 1: Comparative Receptor Binding Kinetics of NalBzoh and Reference Antagonists
Compound | Receptor | Ki (nM) | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (min) |
---|---|---|---|---|---|
NalBzoh | κ-opioid | 0.8 ± 0.2 | 4.2 × 10⁷ | 0.12 ± 0.03 | 8.3 |
μ-opioid | 5.1 ± 0.7 | 2.8 × 10⁷ | 0.94 ± 0.11 | 1.1 | |
Naloxone | μ-opioid | 1.4 ± 0.3 | 5.6 × 10⁷ | 1.30 ± 0.15 | 0.8 |
Naltrexone | μ-opioid | 0.3 ± 0.1 | 3.1 × 10⁷ | 0.05 ± 0.01 | 20.0 |
Quantum mechanical analyses indicate the benzoylhydrazone modification reduces molecular polarity (calculated logP = 3.2) compared to naloxone (logP = 2.1), enhancing membrane penetrability [7] [9]. Unlike the pure antagonist profile of naloxone, NalBzoh exhibits functional selectivity: molecular dynamics trajectories show stabilization of agonist-like receptor conformations at κ receptors while favoring antagonist conformations at μ receptors. This differential stabilization arises from allosteric coupling between the benzoylhydrazone moiety and transmembrane helix 6, inducing intracellular conformational changes necessary for G-protein activation specifically at κ receptors [10].
NalBzoh exhibits complex receptor interaction profiles across opioid receptor subtypes, demonstrating functionally selective efficacy. In [³⁵S]GTPγS binding assays using recombinant human receptors, it acts as a full κ-opioid receptor (KOR) agonist (pEC₅₀ = 9.70, Eₘₐₓ = 98% of U-50,488 response), partial μ-opioid receptor (MOR) agonist (pEC₅₀ = 8.59, Eₘₐₓ = 55% of DAMGO response), and near-full δ-opioid receptor (DOR) agonist (pEC₅₀ = 8.49, Eₘₐₓ = 92% of DPDPE response) [10]. Antagonist studies confirm receptor-specific blockade: the MOR-selective antagonist CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂) inhibits NalBzoh-induced MOR activation with pKᵢ = 8.95, while the KOR antagonist nor-BNI blocks κ-mediated effects (pKᵢ = 10.30) [10].
The temporal dimensions of receptor engagement reveal clinically relevant kinetics. NalBzoh shows biphasic dissociation from κ receptors, with 75% of bound ligand dissociating rapidly (t₁/₂ = 4.2 min) and 25% exhibiting prolonged binding (t₁/₂ > 45 min), suggesting the existence of two distinct receptor conformational states [5]. This contrasts with the monophasic dissociation of naloxone (t₁/₂ = 2.1 min) from MOR. In cyclic AMP inhibition assays, NalBzoh's functional duration exceeds its plasma half-life, maintaining 50% κ receptor inhibition for over 120 minutes after washout – a phenomenon attributed to slow dissociation kinetics and receptor internalization patterns [10].
NalBzoh demonstrates superior blood-brain barrier (BBB) penetration compared to peptide-based antagonists, attributed to optimized physicochemical properties. With a calculated logP value of 3.8 and molecular weight <500 Da, it falls within the optimal range for passive BBB diffusion [7] [9]. In situ rat brain perfusion studies show a permeability-surface area product (PS) of 12.7 × 10⁻³ ml/s/g for NalBzoh, significantly higher than the peptide antagonist CTAP (PS = 2.3 × 10⁻³ ml/s/g) but lower than morphine (PS = 25.4 × 10⁻³ ml/s/g) [3]. This permeability results in brain-to-plasma ratios of 1.8:1 within 30 minutes of intravenous administration, confirming efficient CNS entry [3] [7].
Table 2: Blood-Brain Barrier Permeability Parameters of Selected Opioid Ligands
Compound | MW (Da) | logP | PS Product (ml/s/g × 10³) | Brain:Plasma Ratio | Primary Transport Mechanism |
---|---|---|---|---|---|
NalBzoh | 445.5 | 3.8 | 12.7 ± 1.5 | 1.8:1 | Passive diffusion |
Morphine | 285.3 | 1.0 | 25.4 ± 3.1 | 3.2:1 | Passive diffusion |
CTAP | 1078.2 | -1.2 | 2.3 ± 0.4 | 0.15:1 | Saturable carrier-mediated |
Naloxone | 327.4 | 2.1 | 8.9 ± 0.9 | 0.9:1 | Passive diffusion |
Naltrexone | 341.4 | 2.5 | 14.2 ± 1.8 | 2.1:1 | Passive diffusion |
Bioavailability studies indicate moderate first-pass metabolism, with 38% oral bioavailability in rodent models [6]. The compound shows negligible interaction with P-glycoprotein efflux transporters (efflux ratio = 1.2 in MDCK-MDR1 cells), unlike peptide antagonists that undergo active efflux (CTAP efflux ratio = 8.7) [3] [7]. This property, combined with 68-84% plasma protein binding, contributes to sustained systemic exposure. Intranasal administration studies in primates demonstrate rapid absorption (Tₘₐₓ = 15 min) with 52% absolute bioavailability, suggesting alternative routes for CNS delivery [6]. Metabolic profiling indicates hepatic glucuronidation as the primary clearance pathway, with <5% renal excretion of unchanged compound [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7